molecular formula C13H15N7O2S B15102938 4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide

4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide

Cat. No.: B15102938
M. Wt: 333.37 g/mol
InChI Key: UBOHCVFWWMHBPY-UHFFFAOYSA-N
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Description

4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide is a complex organic compound that belongs to the class of triazolopyridazines and thiadiazoles. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of 4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide involves multiple steps, starting from readily available precursorsReaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes. For instance, it inhibits shikimate dehydrogenase, an enzyme crucial for the biosynthesis of chorismate, a precursor for aromatic amino acids in bacteria. This inhibition disrupts the metabolic pathway, leading to the antibacterial effects observed .

Comparison with Similar Compounds

Similar compounds include other triazolopyridazines and thiadiazoles, such as:

The uniqueness of 4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide lies in its specific substitution pattern and the combination of triazolopyridazine and thiadiazole moieties, which confer distinct biological and chemical properties.

Properties

Molecular Formula

C13H15N7O2S

Molecular Weight

333.37 g/mol

IUPAC Name

4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide

InChI

InChI=1S/C13H15N7O2S/c1-8-15-18-13(23-8)14-11(21)5-3-4-9-16-17-10-6-7-12(22-2)19-20(9)10/h6-7H,3-5H2,1-2H3,(H,14,18,21)

InChI Key

UBOHCVFWWMHBPY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)CCCC2=NN=C3N2N=C(C=C3)OC

Origin of Product

United States

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